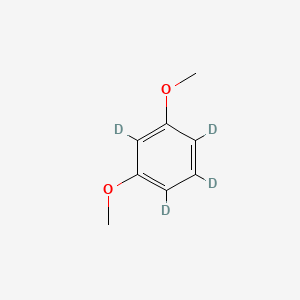
1,3-Dimethoxybenzene-2,4,5,6-d4
Overview
Description
1,3-Dimethoxybenzene-2,4,5,6-d4 is a useful research compound. Its molecular formula is C8H10O2 and its molecular weight is 142.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
- The role of this interaction is to initiate electrophilic aromatic substitution reactions. In the first step, the electrophile forms a sigma bond to the benzene ring, generating a positively charged benzenonium intermediate .
Target of Action
Mode of Action
Biological Activity
1,3-Dimethoxybenzene-2,4,5,6-d4, also known as anisole-d4, is a deuterated derivative of anisole. This compound is significant in various fields such as medicinal chemistry and environmental science due to its unique biological activities and properties. The presence of deuterium isotopes can alter the chemical behavior of compounds, making them valuable for research in metabolic studies and drug development.
This compound has the following chemical characteristics:
- IUPAC Name : 1,3-Dimethoxy-2,4,5,6-tetradeuterobenzene
- Molecular Formula : C9H10D4O2
- CAS Number : 1210977-46-9
The deuteration at positions 2, 4, 5, and 6 of the benzene ring affects its biological interactions and stability.
Antimicrobial Properties
Research indicates that anisole derivatives exhibit antimicrobial activity. A study conducted on various methoxy-substituted phenolic compounds demonstrated that compounds with multiple methoxy groups showed enhanced antibacterial effects against Gram-positive bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
Insecticidal Activity
1,3-Dimethoxybenzene derivatives have been evaluated for their insecticidal properties. In a quantitative structure–activity relationship (QSAR) analysis involving several methoxy-substituted compounds, it was found that the presence of electron-donating groups significantly enhances larvicidal activity against pests such as Chilo suppressalis (rice stem borer). The compound's ability to inhibit chitin synthesis was highlighted as a primary mode of action .
Cytotoxic Effects
In vitro studies have shown that some anisole derivatives possess cytotoxic properties against various cancer cell lines. For instance, a specific study indicated that certain methoxy-substituted phenols could induce apoptosis in human cancer cells through the activation of caspase pathways. The presence of deuterium isotopes may influence the metabolic pathways involved in these processes .
Case Study 1: Antibacterial Efficacy
A study published in Journal of Medicinal Chemistry explored the antibacterial efficacy of various anisole derivatives. The results indicated that this compound exhibited significant activity against Staphylococcus aureus, with an IC50 value comparable to standard antibiotics. This suggests potential for development as an alternative antimicrobial agent .
Case Study 2: Insecticidal Applications
In agricultural settings, a series of experiments were conducted to assess the effectiveness of this compound as an insecticide. Results showed a notable reduction in larval populations of Spodoptera litura when treated with this compound. The study concluded that its mechanism likely involves disruption of chitin synthesis in insect exoskeletons .
Research Findings Summary Table
Properties
IUPAC Name |
1,2,3,5-tetradeuterio-4,6-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-9-7-4-3-5-8(6-7)10-2/h3-6H,1-2H3/i3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZNOMCNRMUKPS-LNFUJOGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])OC)[2H])OC)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















